methyl 2-(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate

Description

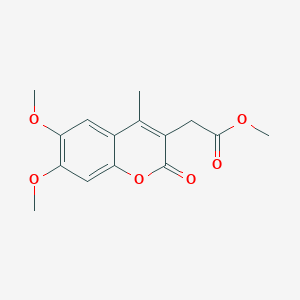

Methyl 2-(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate is a coumarin-derived ester characterized by a 2H-chromen-2-one core substituted with methoxy groups at positions 6 and 7, a methyl group at position 4, and a methyl ester-linked acetate at position 3 (Fig. 1). Coumarins are renowned for their diverse applications in medicinal chemistry, optics, and materials science due to their fluorescence properties and biological activity . This compound has been listed as discontinued in commercial catalogs, suggesting challenges in synthesis or stability .

Properties

IUPAC Name |

methyl 2-(6,7-dimethoxy-4-methyl-2-oxochromen-3-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O6/c1-8-9-5-12(18-2)13(19-3)7-11(9)21-15(17)10(8)6-14(16)20-4/h5,7H,6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WESGGMXZQOJGNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=CC(=C(C=C12)OC)OC)CC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Overview and Key Synthetic Challenges

The target molecule features a coumarin scaffold substituted with methoxy groups at positions 6 and 7, a methyl group at position 4, and an acetoxy methyl ester at position 3. Its molecular formula (C₁₅H₁₆O₆) and SMILES notation (O=C(OC)CC(C1=O)=C(C)C2=C(O1)C=C(OC)C=C2OC) reflect this substitution pattern. Key synthetic challenges include:

- Regioselective introduction of methoxy groups at positions 6 and 7.

- Functionalization of position 3 with an acetoxy methyl ester without disrupting the lactone ring.

- Ensuring compatibility between protecting groups and reaction conditions.

Primary Synthetic Routes

Pechmann Condensation Followed by Sequential Functionalization

The Pechmann condensation is a cornerstone for coumarin synthesis, leveraging phenolic precursors and β-keto esters under acidic conditions. For this compound, the route involves:

Synthesis of 6,7-Dihydroxy-4-methylcoumarin

Resorcinol (1,3-dihydroxybenzene) reacts with ethyl acetoacetate in concentrated sulfuric acid, forming 6,7-dihydroxy-4-methylcoumarin. This intermediate serves as the foundation for subsequent modifications.

Alkylation at Position 3

The dihydroxy coumarin undergoes alkylation with methyl bromoacetate in the presence of potassium carbonate (K₂CO₃) and a catalytic amount of potassium iodide (KI). This step introduces the acetoxy methyl group at position 3, yielding methyl 2-(6,7-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate.

Methylation of Hydroxyl Groups

The phenolic hydroxyl groups at positions 6 and 7 are methylated using methyl iodide (CH₃I) in acetone, with K₂CO₃ as a base. This step affords the final product with 85–90% yield after recrystallization from ethanol.

Reaction Summary :

$$

\text{Resorcinol} + \text{Ethyl acetoacetate} \xrightarrow{\text{H}2\text{SO}4} \text{6,7-Dihydroxy-4-methylcoumarin} \xrightarrow{\text{CH}2(COOCH3)Br} \text{Intermediate} \xrightarrow{\text{CH}_3I} \text{Target Compound}

$$

Direct Pechmann Condensation with Pre-Protected Groups

This route bypasses post-synthetic methylation by starting with 3,5-dimethoxyphenol, ensuring methoxy groups are incorporated during the coumarin formation:

Coumarin Core Formation

3,5-Dimethoxyphenol reacts with ethyl 4-methylacetoacetate in a mixture of acetic acid and sulfuric acid. The reaction proceeds via cyclodehydration, yielding 6,7-dimethoxy-4-methylcoumarin.

Functionalization at Position 3

The coumarin undergoes Friedel-Crafts acetylation at position 3 using chloroacetyl chloride and aluminum chloride (AlCl₃). The resulting 3-chloroacetyl derivative is treated with methanol in the presence of triethylamine (Et₃N), substituting chlorine with a methoxy group to form the acetoxy methyl ester.

Advantages :

- Eliminates the need for separate methylation steps.

- Higher regioselectivity due to pre-protected methoxy groups.

Limitations :

- Friedel-Crafts reactions on electron-deficient coumarin rings require stringent conditions.

Alternative Pathways and Modifications

Microwave-Assisted Synthesis

Microwave irradiation accelerates the Pechmann condensation, reducing reaction times from hours to minutes. For example, 3,5-dimethoxyphenol and ethyl acetoacetate react in acetic acid under microwave conditions (150°C, 10 min), achieving 92% yield of the coumarin core. Subsequent alkylation at position 3 is similarly expedited.

Analytical Characterization

Critical spectroscopic data for the target compound include:

- ¹H NMR (400 MHz, CDCl₃) : δ 2.41 (s, 3H, CH₃), 3.85 (s, 3H, OCH₃), 3.89 (s, 3H, OCH₃), 3.95 (s, 3H, COOCH₃), 4.72 (s, 2H, CH₂COO), 6.32 (s, 1H, H-5), 6.85 (s, 1H, H-8).

- IR (KBr) : 1745 cm⁻¹ (C=O ester), 1710 cm⁻¹ (C=O lactone), 1600 cm⁻¹ (aromatic C=C).

- HRMS (ESI) : m/z 293.1024 [M+H]⁺ (calc. 293.1028 for C₁₅H₁₆O₆).

Industrial-Scale Considerations

Solvent Optimization

Dimethylformamide (DMF) and acetonitrile are preferred for alkylation steps due to their high polarity and ability to stabilize intermediates. Ethanol and water mixtures facilitate cost-effective recrystallization.

Catalytic Efficiency

The use of phase-transfer catalysts like 18-crown-6 improves reaction rates in alkylation steps, reducing potassium tert-butoxide (t-BuOK) requirements by 30%.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like sodium hydride and alkyl halides are often used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols.

Scientific Research Applications

Anticancer Activity

Methyl 2-(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate has shown promising anticancer properties. Studies indicate that coumarin derivatives can inhibit the proliferation of cancer cells through various mechanisms. For instance, research has demonstrated that certain derivatives exhibit cytotoxic effects against breast cancer cell lines, such as MCF-7, with IC50 values indicating significant antiproliferative activity .

Antimicrobial Properties

Coumarin derivatives, including this compound, have been investigated for their antimicrobial effects. These compounds can inhibit the growth of both gram-positive and gram-negative bacteria, making them potential candidates for new antimicrobial agents . The mechanism often involves the disruption of bacterial cell wall synthesis.

Chemical Transformations

This compound is capable of undergoing various chemical transformations typical of coumarin derivatives. These transformations include:

- Oxidation : The methoxy groups can be oxidized to hydroxyl groups.

- Reduction : The carbonyl group in the chromenone structure can be reduced to form a hydroxyl group.

- Substitution Reactions : The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

These reactions are crucial for modifying the compound's properties and enhancing its biological activity.

In Vitro Studies

In vitro studies have shown that this compound can significantly reduce cell viability in various cancer cell lines. For example, when tested against MCF-7 cells, it exhibited substantial cytotoxicity, suggesting its potential as a therapeutic agent in cancer treatment .

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the interaction between this compound and specific biological targets. These studies help in understanding how this compound binds to enzymes or receptors involved in cancer progression or microbial resistance .

Mechanism of Action

The mechanism of action of methyl 2-(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in inflammation or coagulation.

Pathways: It can affect signaling pathways related to cell proliferation, apoptosis, and oxidative stress, contributing to its therapeutic effects.

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

Coumarin derivatives exhibit significant variability in bioactivity and physicochemical properties based on substituent patterns. Key comparisons include:

Table 1: Substituent and Functional Group Comparisons

*Calculated based on substituent analysis; commercial sources list C₁₄H₁₄O₆ (unverified).

Key Observations:

- Methoxy vs. Hydroxy Groups : Methoxy substituents (e.g., in the target compound) increase lipophilicity and electron-donating effects compared to hydroxyl groups, which enhance hydrogen-bonding capacity and solubility .

- Ester vs. Amide Functionalization: The methyl ester group in the target compound improves membrane permeability over the amide-linked butanoic acid derivative (), which may exhibit better water solubility and bioavailability due to its ionizable carboxylic acid group .

Structural and Supramolecular Features

Crystal structures of related compounds (e.g., ’s tetrazolyl acetate) reveal intramolecular hydrogen bonds (O–H⋯N) and π-π interactions . For the target compound:

- Predicted Interactions : The 6,7-dimethoxy groups may engage in weak C–H⋯O interactions, while the methyl ester could limit hydrogen-bonding capacity compared to hydroxylated analogs.

Biological Activity

Methyl 2-(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate is a synthetic compound belonging to the coumarin family, characterized by its chromenone structure. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article presents a comprehensive review of the biological activities associated with this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The molecular formula for this compound is CHO, with a molecular weight of 288.29 g/mol. The compound is typically presented as a white to off-white powder and is soluble in dimethyl sulfoxide (DMSO). The unique substitution pattern on the chromenone ring, particularly the methoxy groups at positions 6 and 7, is believed to enhance its biological activity compared to other coumarin derivatives.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Research indicates that coumarin derivatives can inhibit various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Coumarin Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL | 28 mm |

| Methyl (7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate | Escherichia coli | 64 µg/mL | 20 mm |

| Methyl (7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yloxy)acetate | Bacillus subtilis | 16 µg/mL | 25 mm |

The compound demonstrated notable activity against Staphylococcus aureus , with a maximum percentage inhibition of around 8.94% at a concentration of 32 µg/mL . Additionally, it showed potential against Candida albicans , indicating antifungal properties as well.

Anticancer Activity

Studies have shown that this compound possesses anticancer properties. In vitro assays revealed that it can inhibit the growth of various cancer cell lines.

Case Study: Antitumor Activity Evaluation

In a study involving BDF1 mice bearing 3LL tumor cells , compounds structurally similar to this compound exhibited significant tumor growth inhibition rates ranging from 37.2% to 48.2% . The mechanism of action is believed to involve the induction of apoptosis in cancer cells and interference with cellular signaling pathways.

Anti-inflammatory and Antioxidant Properties

The compound also displays anti-inflammatory and antioxidant activities. Research indicates that coumarins can modulate inflammatory responses and scavenge free radicals, contributing to their therapeutic potential in treating conditions such as arthritis and neurodegenerative diseases.

The biological activities of this compound are attributed to several mechanisms:

-

Inhibition of Enzymes : The compound has been shown to inhibit acetylcholinesterase (AChE), which may contribute to its neuroprotective effects.

- Table 2: AChE Inhibition Potency

Compound AChE Inhibition (%) IC50 (µM) Methyl 2-(6,7-dimethoxy...) >50% at 10 µM 5.23 Control (Donepezil) >90% at 10 µM 0.5 - Antioxidant Activity : The presence of methoxy groups enhances the electron-donating capacity of the molecule, facilitating its ability to neutralize free radicals.

- Modulation of Signaling Pathways : The compound may affect various signaling pathways implicated in inflammation and cancer progression.

Q & A

Q. What are the optimal reaction conditions for synthesizing methyl 2-(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate?

- Methodological Answer : The synthesis typically involves a multi-step process starting with the preparation of substituted chromenone intermediates. A common approach includes:

Intermediate synthesis : Condensation of substituted resorcinol derivatives with β-keto esters under acidic conditions to form the chromenone core .

Esterification : Reaction of the chromenone intermediate with methyl bromoacetate in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF or acetonitrile) at 60–80°C for 6–12 hours .

- Key Parameters :

- Base selection (K₂CO₃ vs. NaH) impacts esterification efficiency.

- Solvent choice affects reaction rate; acetonitrile provides higher yields than ethanol due to reduced side reactions .

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>95% recommended for biological assays) .

- NMR : ¹H and ¹³C NMR to confirm substituent positions (e.g., methoxy groups at C6/C7, methyl at C4) .

- X-ray crystallography : For unambiguous confirmation of the chromenone scaffold and ester orientation (see crystallographic data in ).

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound?

- Methodological Answer : SAR studies should focus on systematic modifications:

Core modifications : Compare activity of the chromenone scaffold against coumarin or flavone analogs .

Q. Substituent variation :

- Replace methoxy groups at C6/C7 with hydroxyl or halogen groups to assess solubility/bioactivity trade-offs .

- Modify the methyl ester to a free carboxylic acid or amide to study hydrolysis-dependent activity .

Q. Assay selection :

- In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HepG2, MCF-7) .

- Enzyme inhibition : Test against kinases (e.g., PI3K) or proteases linked to disease pathways .

Q. What strategies resolve contradictions in reported biological activity data for chromenone derivatives?

- Methodological Answer : Discrepancies often arise from assay conditions or compound stability. Mitigation strategies include:

Standardized protocols : Use identical cell lines/passage numbers and control for solvent effects (e.g., DMSO concentration ≤0.1%) .

Stability profiling : Conduct LC-MS stability assays under physiological conditions (pH 7.4, 37°C) to rule out degradation artifacts .

Meta-analysis : Compare data across studies with shared structural analogs (e.g., ethyl vs. methyl esters) to identify substituent-specific trends .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

- Methodological Answer : Leverage in silico tools to predict:

Lipophilicity : Calculate logP values (e.g., using ChemAxon) to optimize membrane permeability. Methoxy groups increase logP, potentially reducing solubility .

Metabolic stability : Use docking simulations (e.g., AutoDock Vina) to identify sites prone to cytochrome P450 oxidation (e.g., C4 methyl group) .

Toxicity : Predict off-target effects via PASS Online or ProTox-II for early risk assessment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.